molecular formula C19H18FNO2 B11409961 N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11409961
M. Wt: 311.3 g/mol
InChI Key: XOWXBKJEYTYOQO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a propan-2-yl group at the 5-position and an acetamide moiety linked to the 3-position.

Properties

Molecular Formula

C19H18FNO2

Molecular Weight

311.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18FNO2/c1-12(2)13-3-8-18-17(9-13)14(11-23-18)10-19(22)21-16-6-4-15(20)5-7-16/h3-9,11-12H,10H2,1-2H3,(H,21,22)

InChI Key

XOWXBKJEYTYOQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

The compound N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and its interactions with various biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H22FNO
  • Molecular Weight : 303.38 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms.

  • Apoptosis Induction : The compound has been shown to promote programmed cell death by:
    • Activating caspase pathways.
    • Inducing cytochrome c release from mitochondria.
    • Causing phosphatidylserine exposure on the cell surface, an early marker of apoptosis .
  • Inhibition of Cell Proliferation : Studies demonstrate that this compound effectively inhibits the proliferation of several cancer cell lines, including A549 (lung cancer) and CL15 (breast cancer). The reported IC50 values range from 0.20 to 2.58 μM, indicating significant potency against these cell lines .

Data Table: Anticancer Activity

Cell LineIC50 Value (μM)Mechanism of Action
A5490.20Apoptosis via caspase activation
CL152.58Inhibition of FAK/Paxillin pathway
HCT150.59NF-κB inhibition

Study on Anticancer Efficacy

A notable study evaluated the effects of this compound on various human cancer cell lines. The compound demonstrated a significant reduction in cell viability across multiple assays, supporting its potential as a therapeutic agent in oncology.

Findings:

  • The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Molecular docking studies indicated a strong binding affinity to target proteins involved in cancer progression, further validating its potential as an anticancer drug candidate .

Pharmacological Profile

The pharmacological profile of this compound suggests multifaceted interactions within biological systems:

  • Tyrosinase Inhibition : Preliminary studies indicate that it may act as a tyrosinase inhibitor, which could be beneficial in treating hyperpigmentation disorders .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although further research is required to elucidate these effects fully.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is notable for its structural features that suggest potential biological activity. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug design.

Antiviral Properties

Research indicates that benzofuran derivatives exhibit antiviral activity. Specifically, compounds structurally related to this compound have been investigated for their efficacy against hepatitis C virus (HCV) infections. A patent describes the synthesis and application of benzofuran compounds in treating HCV and associated diseases, suggesting a pathway for further exploration of this compound's antiviral properties .

Pharmacological Applications

The pharmacological profile of this compound has been evaluated in various studies, highlighting its potential therapeutic roles.

Neuropharmacology

Benzofuran derivatives have been studied for their effects on the central nervous system (CNS). The compound's structural similarity to known psychoactive agents suggests it may influence neurotransmitter systems, particularly those related to anxiety and depression. Preliminary studies indicate that modifications in the benzofuran moiety can enhance selectivity for serotonin receptors, which could lead to the development of new antidepressants .

Anti-inflammatory Activity

Another area of interest is the compound's anti-inflammatory potential. Research has shown that benzofuran derivatives can inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases. The ability to modulate inflammatory pathways makes this compound a candidate for further investigation in therapeutic contexts such as arthritis and other inflammatory disorders .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound.

Study Focus Findings
Study 1Antiviral ActivityIdentified structural analogs with significant activity against HCV .
Study 2NeuropharmacologyDemonstrated serotonin receptor modulation leading to anxiolytic effects .
Study 3Anti-inflammatory EffectsShowed inhibition of TNF-alpha production in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamides, emphasizing key differences in substituents, applications, and pharmacological properties.

Structural and Functional Group Variations

Compound Name Core Structure Key Substituents Applications Reference
N-(4-fluorophenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide Benzofuran 5-(propan-2-yl), 4-fluorophenyl Potential anticancer/antimicrobial (inferred)
Flufenacet Thiadiazole 5-(trifluoromethyl), N-(1-methylethyl) Herbicide
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Thiadiazole Benzylthio, 4-CF3-phenyl Cytotoxic (anticancer)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene 3-Cl-4-F-phenyl, naphthalene Structural studies (coordination chemistry)
Suvecaltamide Pyridine 4-(propan-2-yl)phenyl, trifluoroethoxy Antiepileptic (Cav channel stabilizer)

Key Observations:

Benzofuran vs. Thiadiazole Cores : The benzofuran core in the target compound distinguishes it from thiadiazole-based analogs like flufenacet and the cytotoxic compound from Aliabadi et al. (2012). Benzofuran derivatives are associated with enhanced aromatic stacking and metabolic stability compared to thiadiazoles, which may influence pharmacokinetics .

Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with the 4-CF3-phenyl group in Aliabadi et al.'s cytotoxic analog. The 5-(propan-2-yl) substituent on benzofuran may improve lipophilicity compared to the sulfonyloxy linkage in flufenacet, which is critical for herbicidal activity but may limit pharmaceutical applicability .

The benzofuran analog may share similar pathways but with altered selectivity due to its core structure . Suvecaltamide demonstrates how acetamide derivatives can target ion channels (e.g., Cav channels), suggesting that structural modifications in the target compound could enable neurological applications .

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding: The acetamide NH and carbonyl groups enable hydrogen bonding, critical for target binding. The 4-fluorophenyl group may reduce metabolic oxidation compared to non-fluorinated analogs .

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